N-(4-fluorophenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the phenoxy group: This step involves the nucleophilic substitution of a halogenated phenol with the oxadiazole intermediate.
Introduction of the fluorophenyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine or other derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or quinone derivative, while reduction of the oxadiazole ring may produce an amine.
Scientific Research Applications
N-(4-fluorophenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Disrupting cellular membranes: Leading to changes in cell permeability and function.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: Differing by the substitution of a chlorine atom instead of fluorine.
N-(4-fluorophenyl)-2-{2-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: Differing by the presence of a hydroxyl group instead of a methoxy group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c1-29-18-12-6-15(7-13-18)22-26-23(31-27-22)19-4-2-3-5-20(19)30-14-21(28)25-17-10-8-16(24)9-11-17/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSQTTMSJVDNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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